N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]propanamide
Overview
Description
N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]propanamide is a useful research compound. Its molecular formula is C20H19ClN2O3 and its molecular weight is 370.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.1084202 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimalarial Activity
N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]propanamide, and its related compounds, have been studied for their potential in antimalarial applications. Research demonstrates that certain quinoline derivatives exhibit significant antimalarial potency. For example, a study by Werbel et al. (1986) synthesized a series of compounds related to this chemical structure and found them to have excellent activity against resistant strains of malaria parasites, suggesting potential clinical applications in antimalarial therapy (Werbel et al., 1986).
Anti-Mycobacterium Activity
Compounds structurally similar to this compound have also been evaluated for their antimicrobial properties. A study by Bai et al. (2012) synthesized a related molecule and assessed its biological activity, revealing anti-Mycobacterium phlei 1180 activity, indicating potential usefulness in treating infections caused by mycobacteria (Bai et al., 2012).
Anticancer Activity
Another key area of research is the exploration of anticancer properties. El Rayes et al. (2019) conducted a study on a series of compounds, including those structurally related to this compound, demonstrating significant antiproliferative activity against various human cancer cell lines. This suggests a potential role in the development of new anticancer therapies (El Rayes et al., 2019).
Dual Cyclooxygenase/Lipoxygenase Inhibition
The compound and its analogs have been investigated for their role as inhibitors of cyclooxygenase and lipoxygenase, enzymes involved in inflammation. Argentieri et al. (1994) studied a related compound, demonstrating its potential as an anti-inflammatory agent with a favorable gastrointestinal profile. This could be significant in developing treatments for conditions associated with inflammation (Argentieri et al., 1994).
Properties
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-3-17(24)23-18(13-7-4-5-9-16(13)26-2)14-11-15(21)12-8-6-10-22-19(12)20(14)25/h4-11,18,25H,3H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJCTESVUQYBST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=CC=C1OC)C2=CC(=C3C=CC=NC3=C2O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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